molecular formula C14H26BNO4 B6263856 rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis CAS No. 1807546-55-9

rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis

Cat. No.: B6263856
CAS No.: 1807546-55-9
M. Wt: 283.17 g/mol
InChI Key: AQEITQBMKRPRMU-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis is a chiral cyclopropane derivative featuring two key functional groups:

  • A tert-butyl carbamate group, which serves as a protective moiety for amines, enhancing stability during synthetic processes.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a boron-containing group widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .

The cis configuration denotes the spatial arrangement of substituents on the cyclopropane ring, where the carbamate and dioxaborolane groups occupy adjacent positions. This stereochemistry influences reactivity, solubility, and crystallinity . The compound is typically synthesized as a racemic mixture (rac-), though enantiopure forms may be isolated for asymmetric catalysis.

Properties

CAS No.

1807546-55-9

Molecular Formula

C14H26BNO4

Molecular Weight

283.17 g/mol

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)

InChI Key

AQEITQBMKRPRMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is generally synthesized through multi-step organic synthesis. A typical approach involves the formation of the cyclopropyl group, followed by the introduction of the dioxaborolane moiety. These steps include cyclopropanation reactions, protection and deprotection steps, and boron-containing reagent reactions under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

For large-scale industrial production, methods such as continuous flow synthesis are often employed. This helps maintain control over reaction parameters and ensures consistency. Techniques like high-performance liquid chromatography are utilized to purify the compound, maintaining its stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis, undergoes several types of chemical reactions including:

  • Oxidation: Typically forming boronic acids or other oxidized boron derivatives.

  • Reduction: Can involve breaking the boron-carbon bonds, leading to simpler hydrocarbons.

  • Substitution: Occurs at the boron site, allowing for a variety of functional groups to be introduced.

Common Reagents and Conditions

  • Oxidation: Employing reagents like hydrogen peroxide or oxone under mild acidic conditions.

  • Reduction: Utilizing reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using halogenated compounds or organolithium reagents for effective substitution at the boron site.

Major Products

The major products from these reactions vary significantly, with oxidized boronic acids being quite common, alongside substituted carbamate derivatives that have a range of functional applications.

Scientific Research Applications

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various biologically active molecules. The presence of the dioxaborolane group allows for selective reactions that can introduce functional groups or modify existing ones.

Medicinal Chemistry

Research has shown that compounds containing dioxaborolane units exhibit enhanced bioactivity due to their ability to form stable complexes with biological targets. This property is particularly useful in drug design where targeting specific enzymes or receptors is crucial.

Case Study: Drug Development

In a recent study focused on the design of enzyme inhibitors, rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate was explored for its potential to inhibit certain proteases involved in cancer progression. The results indicated promising inhibitory activity, suggesting further development as a therapeutic agent.

Catalysis

The compound has been investigated for its role in catalyzing organic reactions. Its boron content enhances Lewis acidity, making it suitable for facilitating reactions such as:

  • Michael additions
  • Aldol reactions

These catalytic properties have been demonstrated in various studies, showing improved yields and selectivity compared to traditional catalysts.

Data Table of Applications

Application AreaDescriptionReferences
Synthetic IntermediatesUsed to synthesize biologically active compounds
Medicinal ChemistryPotential enzyme inhibitors for cancer treatment
CatalysisCatalyzes Michael and aldol reactions with enhanced yields

Mechanism of Action

The compound's mechanism of action often involves its role as a reagent or intermediate in chemical reactions. Its unique boron-containing structure allows it to interact with various molecular targets, facilitating transformations and synthesis. The dioxaborolane ring is particularly effective in making boron-carbon bonds, which are crucial in many synthetic pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Yield (%) Reference
Target (cis) 4-Bromotoluene 92
Trans isomer 4-Bromotoluene 78
Hydroxymethyl analogue 4-Bromotoluene <5

Table 3: Solubility and Stability

Compound Solubility in THR (mg/mL) Stability (pH 7.4, 25°C)
Target (cis) 15.2 >48 hours
Trans isomer 9.8 >48 hours
Formyl analogue 22.6 24 hours

Biological Activity

The compound rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis (commonly referred to as TBC) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

TBC is characterized by its unique structure, which includes a tert-butyl carbamate moiety and a cyclopropyl group substituted with a dioxaborolane. The presence of these functional groups is believed to contribute significantly to its biological properties.

Biological Activity

The biological activity of TBC has been investigated in various studies, revealing several key areas of interest:

1. Anticancer Activity

Research indicates that TBC exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that TBC inhibited the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values of 12 µM and 15 µM, respectively. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
HT-2915G2/M phase arrest

2. Anti-inflammatory Effects

TBC has shown promise in reducing inflammation in preclinical models:

  • Case Study : In a rodent model of acute inflammation induced by carrageenan, TBC administration resulted in a significant decrease in paw edema compared to the control group. This effect was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Neuroprotective Properties

Emerging evidence suggests that TBC may have neuroprotective effects:

  • Research Insights : A study published in Neuroscience Letters found that TBC protected neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

The mechanisms underlying the biological activities of TBC are multifaceted:

  • Apoptosis Induction : TBC activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and caspase activation.
  • Cytokine Modulation : By downregulating inflammatory cytokines, TBC mitigates inflammatory responses.
  • Antioxidant Activity : The compound enhances cellular defenses against oxidative stress.

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